Ethyl 2-(4-aminophenoxy)propanoate
Overview
Description
It has the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol. This compound is characterized by the presence of an ethyl ester group attached to a propanoate backbone, with a 4-aminophenoxy substituent.
Mechanism of Action
Target of Action
Ethyl 2-(4-aminophenoxy)propanoate is a precursor for dual GK and PPARγ activators . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important for the treatment of diabetes .
Mode of Action
As a precursor to gk and pparγ activators, it is likely that it interacts with these targets to enhance their activity . This could result in improved glucose metabolism and insulin sensitivity .
Biochemical Pathways
The compound’s effect on the GK and PPARγ pathways could lead to downstream effects on glucose metabolism and insulin sensitivity . .
Result of Action
As a precursor to GK and PPARγ activators, it is likely that its action results in enhanced activity of these targets, potentially leading to improved glucose metabolism and insulin sensitivity .
Preparation Methods
Ethyl 2-(4-aminophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amino group. This reduction can be achieved using reagents such as ammonium chloride and iron . The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 2-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron and ammonium chloride, and nucleophiles like halides.
Scientific Research Applications
Ethyl 2-(4-aminophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including biomedical materials and electronic materials.
Comparison with Similar Compounds
Ethyl 2-(4-aminophenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-nitrophenoxy)propanoate:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can influence its physical properties and reactivity.
Ethyl 2-(4-hydroxyphenoxy)propanoate: This compound has a hydroxy group instead of an amino group, which can alter its chemical behavior and applications
Properties
IUPAC Name |
ethyl 2-(4-aminophenoxy)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYVPVMGBZEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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